molecular formula C12H18ClNO B2840098 2-Amino-1-(2-(tert-butyl)phenyl)ethanone hydrochloride CAS No. 1402667-22-4

2-Amino-1-(2-(tert-butyl)phenyl)ethanone hydrochloride

Cat. No.: B2840098
CAS No.: 1402667-22-4
M. Wt: 227.73
InChI Key: AUMOCEWALRPOFU-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(tert-butyl)phenyl)ethanone hydrochloride is an aminoacetophenone derivative characterized by a tert-butyl group at the ortho position of the phenyl ring and an aminoethyl ketone moiety. Such compounds are typically synthesized via Boc protection/deprotection routes (as seen in ) or reductive amination .

Properties

IUPAC Name

2-amino-1-(2-tert-butylphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-12(2,3)10-7-5-4-6-9(10)11(14)8-13;/h4-7H,8,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMOCEWALRPOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been studied for its potential as a precursor in the synthesis of optically active derivatives that exhibit significant pharmacological activities. For example, derivatives of 2-amino-1-phenylethanol have been reported to act on adrenergic receptors, which are crucial in managing conditions like hypertension and asthma. These compounds, including 2-amino-1-(2-(tert-butyl)phenyl)ethanone hydrochloride, are noted for their sympathomimetic effects, which can lead to vascular constriction and reduced mucus secretion in nasal passages, making them valuable in developing new therapeutic agents for respiratory conditions .

Synthesis of Active Derivatives
The synthesis of optically active 2-amino-1-phenylethanol derivatives from this compound has been explored extensively. These derivatives are recognized for their anti-obesity and anti-diabetic properties, particularly acting as selective p3-adrenergic receptor agonists with minimal side effects . This selectivity is crucial for reducing adverse reactions commonly associated with other sympathomimetic drugs.

Antimalarial Research

Case Study: Antimalarial Activity
A significant study highlighted the antimalarial potential of compounds related to this compound. In a screening of over 250,000 compounds, several analogs demonstrated substantial efficacy against Plasmodium berghei in infected mice. The compounds exhibited a reduction in parasitemia and showed favorable pharmacokinetic profiles, including rapid absorption and high blood exposure, indicating their potential as therapeutic agents against malaria .

Compound Efficacy (%) IC50 (µM) Absorption Rate
Compound 664HighFast
Compound 776HighFast

Cytotoxic Activity

Research on Cancer Treatment
Recent investigations into the cytotoxic effects of related compounds have shown promising results against cancer cell lines. For instance, a series of derivatives derived from the core structure of this compound demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231). Notably, certain derivatives were found to be more potent than standard chemotherapeutic agents like cisplatin, suggesting their potential as novel anticancer therapies .

Toxicology Studies

Safety Profile Assessment
In evaluating the safety profile of compounds derived from this compound, preliminary toxicity assessments were conducted on various mammalian cell lines. The results indicated a low risk of cytotoxicity across different concentrations, which is essential for further development into therapeutic agents .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action involves:

  • Molecular Targets: Binding to enzymes, receptors, or other proteins.

  • Pathways: Modulating biochemical pathways related to cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
2-Amino-1-(2-(tert-butyl)phenyl)ethanone hydrochloride 2-tert-butyl C₁₂H₁₈ClNO 239.7 (estimated) N/A Inferred from analogs
2-Amino-1-(2-hydroxyphenyl)ethanone hydrochloride 2-hydroxy C₈H₁₀ClNO₂ 195.6 177 (decomposes) Synthesized via HI/AcOH reduction
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride 4-hydroxy C₈H₁₀ClNO₂ 195.6 N/A Hydrogenation of nitroso precursors
2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride 3-methoxy C₉H₁₂ClNO₂ 201.7 N/A Commercial synthesis (CAS 24037-72-7)
2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride 4-dimethylamino C₁₀H₁₅ClN₂O 214.7 140–144 High purity (98%)
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride 2-CF₃ C₉H₉ClF₃NO 239.6 N/A Discontinued due to stability issues
2-Amino-1-(4-(methylthio)phenyl)ethanone hydrochloride 4-SCH₃ C₉H₁₂ClNOS 217.7 N/A Research use only (CAS 35801-81-1)

Biological Activity

2-Amino-1-(2-(tert-butyl)phenyl)ethanone hydrochloride, with the molecular formula C12H17ClN2O and a molecular weight of approximately 230.73 g/mol, is a compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

Research indicates that this compound exhibits several significant biological activities:

  • Antidepressant Properties : The compound has shown promise as an antidepressant in various studies, suggesting its potential role in treating mood disorders.
  • Antimalarial Activity : A case study highlighted its effectiveness against Plasmodium berghei in infected mice, demonstrating a reduction in parasitemia by 64% to 76% upon administration .
  • Antitumor Activity : Related compounds have been studied for their cytotoxic effects on human cancer cell lines, indicating potential antitumor properties .

Structure-Activity Relationships (SAR)

The unique structure of this compound contributes to its biological activity. The presence of both an amino group and a ketone moiety allows for specific interactions with biological targets.

Comparison with Related Compounds

Compound NameMolecular FormulaBiological ActivityUnique Features
2-AminoacetophenoneC8H9NOAntidepressantSimpler structure; less bulky
(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethanolC16H27NOPotential neuroprotective effectsContains additional hydroxyl group
4-(tert-butyl)phenethylamineC12H17NStimulant effectsLacks ketone functionality
4-AminoacetophenoneC8H9NAntimicrobial propertiesDifferent substituent on aromatic ring

This table illustrates how the structural features of this compound differentiate it from other compounds, potentially enhancing its therapeutic applications.

Case Studies and Research Findings

  • Antimalarial Screening : In an extensive screening campaign involving 250,000 compounds, two related compounds with an amino-phenyl-ethanol core similar to mefloquine were identified. These compounds significantly reduced parasitemia in infected mice and demonstrated favorable pharmacokinetic properties such as good solubility and low intrinsic clearance .
  • Cytotoxicity Studies : A systematic study on structurally related compounds revealed that certain derivatives exhibited potent cytotoxicity against solid tumors. The introduction of specific substituents was crucial for enhancing antitumor activity, providing insights into the SAR of these compounds .
  • Antibacterial Activity : Research on similar compounds indicated their potential as antibiofilm agents against Escherichia coli, suggesting that modifications to the amino group can lead to enhanced antibacterial properties .

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